molecular formula C₂₃H₃₀N₄O₉ B560577 E3 Ligase Ligand-Linker Conjugates 21 CAS No. 1957236-20-2

E3 Ligase Ligand-Linker Conjugates 21

Cat. No. B560577
M. Wt: 506.51
InChI Key: QIUJTJGNIBUEJO-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-Linker Conjugate 21 is a compound that is part of the E3 Ligase Ligand-Linker Conjugates. It is composed of Thalidomide and a corresponding linker . This compound acts as a Cereblon ligand, recruiting CRBN protein, and serves as a key intermediate for the synthesis of complete PROTACs molecules .


Synthesis Analysis

The synthesis of E3 Ligase Ligand-Linker Conjugates involves the creation of heterobifunctional compounds, which are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The development of small-molecule E3 binders with favorable physicochemical profiles has aided the design of PROTACs . Synthetic accessibility of the ligands and numerous successful applications have led to the prevalent use of cereblon and von Hippel–Lindau as the hijacked E3 ligase .


Molecular Structure Analysis

E3 Ligase Ligand-Linker Conjugate is one part of Proteolysis Targeting Chimeric Molecules (PROTACs), which incorporates a ligand for the E3 ubiquitin ligase and a linker . The E3 ligase is an essential part of the ubiquitination process, which involves the transfer of Ub from E2 to the target substrate .


Chemical Reactions Analysis

The chemically-induced formation of ternary complexes leads to ubiquitination and proteasomal degradation of target proteins . Among the plethora of E3 ligases, only a few have been utilized for the novel PROTAC technology .

Scientific Research Applications

  • Field : Molecular Biology and Drug Discovery

    Application : E3 Ligase Ligand-Linker Conjugates 21 is used in the development of proteolysis-targeting chimeras (PROTACs), which are capable of achieving targeted protein degradation . These heterobifunctional compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice .

    Method : A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

    Results : The development of small-molecule E3 binders with favourable physicochemical profiles has aided the design of PROTACs, which are known for breaking the rules of established guidelines for discovering small molecules .

  • Field : Cancer Research

    Application : E3 Ligase Ligand-Linker Conjugates 21 can be used in the development of potent and selective CDK6 degraders .

    Method : Different E3 ligases are addressed and their respective small-molecule binders are connected via various linkers to palbociclib . The spectrum of CDK6-specific PROTACs was extended to von Hippel Lindau (VHL) and cellular inhibitor of apoptosis protein 1 (cIAP1) .

    Results : VHL-based PROTAC series included compounds that were either specific for CDK6 or exhibited dual activity against CDK4 and CDK6 . IAP-based PROTACs caused a combined degradation of CDK4/6 and IAPs resulting in synergistic effects on cancer cell growth .

  • Field : Autoimmune Disease and Inflammation Treatment

    Application : E3 Ligase Ligand-Linker Conjugates 21 can be used in the development of PROTACs for the treatment of autoimmune diseases and inflammation .

    Method : Different E3 ligase ligand-linker conjugates provide different selectivity, which can expand the application of PROTAC in the treatment for these conditions .

    Results : The use of E3 ligase ligand-linker conjugate accelerates the PROTAC discovery process, potentially leading to new treatments .

  • Field : Protein Degradation Research

    Application : E3 Ligase Ligand-Linker Conjugates 21 can be used to constitute PROTACs that target specific proteins for ubiquitination and degradation .

    Method : After being linked to the ligand for a target protein (such as JQ1 for BRD4 protein, Molibresib for BET protein), these conjugates can be used for constituting PROTACs .

    Results : This process allows for the targeted degradation of specific proteins, providing a powerful tool for protein degradation research .

properties

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUJTJGNIBUEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E3 Ligase Ligand-Linker Conjugates 21

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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